4-Hydroxy-2'-nitrobiphenyl
Overview
Description
4-Hydroxy-2’-nitrobiphenyl is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a biphenyl structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2’-nitrobiphenyl (also known as NO2-Bp-OH) is the excited singlet states and the triplet state . The nitro group in NO2-Bp-OH increases the spin-orbit coupling between these states, resulting in ultrafast intersystem crossing and the formation of the long-lived lowest excited triplet state (T1) with a high yield .
Mode of Action
The mode of action of NO2-Bp-OH involves the interaction with its targets, leading to changes in their states. Specifically, the nitro group in NO2-Bp-OH enhances the spin-orbit coupling between the excited singlet states and the triplet state . This results in ultrafast intersystem crossing and the formation of the long-lived lowest excited triplet state (T1) with a high yield .
Biochemical Pathways
It is known that hydroxyaromatic compounds, which include no2-bp-oh, have a wide range of applications in catalytic synthesis and biological processes due to their enhanced acidity upon photo-excitation .
Result of Action
The result of NO2-Bp-OH’s action is the formation of the long-lived lowest excited triplet state (T1) with a high yield . This state is achieved through ultrafast intersystem crossing, facilitated by the increased spin-orbit coupling between the excited singlet states and the triplet state .
Action Environment
The action of NO2-Bp-OH can be influenced by various environmental factors. For instance, a cadmium (II)-based MOF, Cd-TCAA, exhibits excellent selectivity and sensitivity towards NO2-Bp-OH with a detection limit of 50 nM in solution . This suggests that the presence of certain substances in the environment can enhance the detection and degradation of NO2-Bp-OH .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2’-nitrobiphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 4-Hydroxy-2’-nitrobiphenyl to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-Hydroxy-2’-nitrobiphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hydroxy-2’-nitrobiphenyl has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 4-Hydroxy-2’-nitrobiphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, the compound can form adducts with DNA, which may result in mutations and genomic instability . Additionally, 4-Hydroxy-2’-nitrobiphenyl can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxy-2’-nitrobiphenyl change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, 4-Hydroxy-2’-nitrobiphenyl has been shown to degrade over time, leading to a decrease in its biological activity . In in vivo studies, the compound’s long-term effects include alterations in cellular function and potential toxicity, depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2’-nitrobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of 4-Hydroxy-2’-nitrobiphenyl have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects are also observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
4-Hydroxy-2’-nitrobiphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can affect the compound’s activity and toxicity. For instance, the formation of reactive metabolites can lead to cellular damage and oxidative stress.
Transport and Distribution
The transport and distribution of 4-Hydroxy-2’-nitrobiphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 4-Hydroxy-2’-nitrobiphenyl is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 4-Hydroxy-2’-nitrobiphenyl may accumulate in the nucleus, where it can interact with DNA and affect gene expression. Its localization to other organelles, such as mitochondria, can also influence cellular metabolism and energy production.
Preparation Methods
The synthesis of 4-Hydroxy-2’-nitrobiphenyl can be achieved through several methods. One common approach involves the nitration of biphenyl derivatives followed by hydroxylation. For instance, the nitration of 2’-hydroxybiphenyl can yield 4-Hydroxy-2’-nitrobiphenyl under controlled conditions . Industrial production methods often involve the use of phase transfer catalysts and palladium catalysts to facilitate the reaction in aqueous solutions . These methods are designed to be efficient, with high yields and minimal environmental impact.
Chemical Reactions Analysis
4-Hydroxy-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2’-nitrobiphenyl has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-2’-nitrobiphenyl can be compared with other nitro-substituted biphenyls and hydroxyl-substituted biphenyls. Similar compounds include:
2’-Nitrobiphenyl-4-ol: Similar in structure but with different substitution patterns.
4-Hydroxy-4’-nitrobiphenyl: Another isomer with the nitro group in a different position.
The uniqueness of 4-Hydroxy-2’-nitrobiphenyl lies in its specific substitution pattern, which influences its reactivity and applications in research and industry.
Properties
IUPAC Name |
4-(2-nitrophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCMTITSCFYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573869 | |
Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20281-23-6, 51264-59-6 | |
Record name | 2′-Nitro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20281-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2'-nitrobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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